1-Isomangostin

Vue d'ensemble

Description

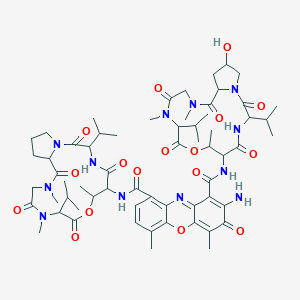

1-Isomangostin is an organic heterotetracyclic compound . It is found in the pericarp of Garcinia mangostana .

Synthesis Analysis

A study focused on synthesizing novel α-mangostin derivatives at positions of C-3 and C-6 from extracted α-mangostin of mangosteen peels . The structures of the synthesized compounds were determined using MS, 1H-NMR, 13C-NMR, and HPLC .Molecular Structure Analysis

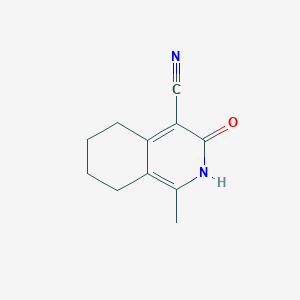

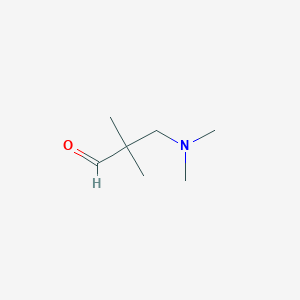

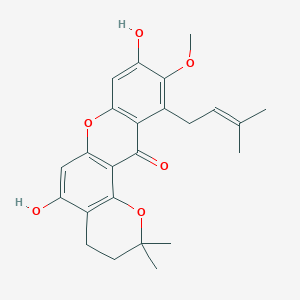

1-Isomangostin is a 3,4-dihydro-2H,12H-pyrano[2,3-a]xanthen-12-one substituted by hydroxy groups at positions 5 and 9, a methoxy group at position 10, two methyl groups at position 2, a prenyl group at position 11 and an oxo group at position 12 .Chemical Reactions Analysis

1-Isomangostin has been used as a starting material for the semisynthetic preparation of various biologically active derivatives . Its structure is characterized by the presence of few functional groups amenable to chemical manipulations .Physical And Chemical Properties Analysis

1-Isomangostin has a molecular weight of 410.46 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Applications De Recherche Scientifique

Antioxidant Activity

1-Isomangostin, as a derivative of xanthones found in mangosteen, exhibits significant antioxidant properties . This activity is crucial in the prevention of oxidative stress-related diseases, including cardiovascular disorders and certain types of cancer. The compound’s ability to scavenge free radicals makes it a potential ingredient in pharmaceuticals aimed at mitigating oxidative damage .

Anti-inflammatory Potential

The anti-inflammatory effects of 1-Isomangostin are notable, particularly in the context of chronic inflammation, which is a common factor in many diseases. Research suggests that 1-Isomangostin can inhibit the production of pro-inflammatory cytokines, offering therapeutic potential for conditions such as arthritis and other inflammatory diseases .

Antimicrobial Effects

1-Isomangostin has been studied for its antibacterial and antifungal activities , which are essential in the fight against infectious diseases. Its efficacy against a range of pathogenic microorganisms indicates its potential use in developing new antimicrobial agents, especially in an era of increasing antibiotic resistance .

Anticancer Properties

The compound’s anticancer properties are linked to its ability to induce apoptosis in cancer cells and inhibit cell proliferation. This makes 1-Isomangostin a compound of interest in oncological research, with the possibility of it being developed into a chemotherapeutic agent .

Neuroprotective Effects

Neurodegenerative diseases such as Alzheimer’s and Parkinson’s could benefit from the neuroprotective effects of 1-Isomangostin. Its potential to protect neuronal cells from damage and improve cognitive functions opens avenues for research into treatments for these debilitating conditions .

Anti-diabetic Activity

1-Isomangostin has shown promise in the management of diabetes by exhibiting anti-hyperglycemic effects . It may help in regulating blood sugar levels and enhancing insulin sensitivity, which is particularly beneficial for Type 2 diabetes management .

Mécanisme D'action

Target of Action

1-Isomangostin primarily targets pancreatic lipase , an enzyme that plays a crucial role in the digestion of dietary fats . By inhibiting this enzyme, 1-Isomangostin can potentially influence the body’s ability to absorb and metabolize fats.

Mode of Action

1-Isomangostin interacts with pancreatic lipase by binding to the enzyme and inhibiting its activity . This interaction prevents the enzyme from breaking down dietary fats into smaller molecules that can be absorbed by the body. The IC50 value, a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, of 1-Isomangostin for porcine pancreatic lipase is 34.5 μM .

Result of Action

The inhibition of pancreatic lipase by 1-Isomangostin leads to a decrease in the breakdown and absorption of dietary fats. This can result in reduced calorie intake and potential weight loss, making 1-Isomangostin a potential candidate for anti-obesity treatments .

Propriétés

IUPAC Name |

5,9-dihydroxy-10-methoxy-2,2-dimethyl-11-(3-methylbut-2-enyl)-3,4-dihydropyrano[2,3-a]xanthen-12-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O6/c1-12(2)6-7-14-19-17(11-16(26)22(14)28-5)29-18-10-15(25)13-8-9-24(3,4)30-23(13)20(18)21(19)27/h6,10-11,25-26H,7-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUHXHWKPHWGZKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=CC2=C1C(=O)C3=C(O2)C=C(C4=C3OC(CC4)(C)C)O)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50415165 | |

| Record name | 1-Isomangostin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-Isomangostin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029981 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

1-Isomangostin | |

CAS RN |

19275-44-6 | |

| Record name | 1-Isomangostin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19275-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Isomangostin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Isomangostin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029981 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

245 - 249 °C | |

| Record name | 1-Isomangostin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029981 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.